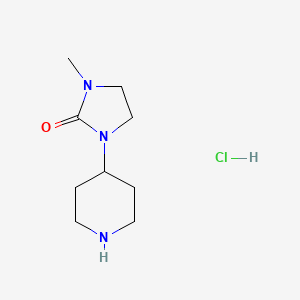

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride

CAS No.: 1354951-06-6

Cat. No.: VC2828645

Molecular Formula: C9H18ClN3O

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354951-06-6 |

|---|---|

| Molecular Formula | C9H18ClN3O |

| Molecular Weight | 219.71 g/mol |

| IUPAC Name | 1-methyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H17N3O.ClH/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H |

| Standard InChI Key | KZPGWHGIDXESLS-UHFFFAOYSA-N |

| SMILES | CN1CCN(C1=O)C2CCNCC2.Cl |

| Canonical SMILES | CN1CCN(C1=O)C2CCNCC2.Cl |

Introduction

Chemical Properties and Structural Characterization

Basic Structural Features

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride consists of an imidazolidin-2-one ring system (a five-membered ring containing two nitrogen atoms and a carbonyl group) with a methyl substituent at position 1 and a piperidin-4-yl group at position 3. The compound exists as the hydrochloride salt, which typically enhances water solubility compared to the free base form. This structure bears similarity to 1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one (CAS: 1369160-86-0), differing in the position of attachment to the piperidine ring (position 4 versus position 3) .

Physical and Chemical Properties

Based on structural analysis and comparison with the related compound 1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one, the following properties can be reasonably inferred for 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride:

The presence of the hydrochloride salt form likely confers enhanced water solubility compared to the free base, which is a common characteristic of hydrochloride salts of amine-containing compounds.

Synthetic Methodologies

Purification Considerations

Purification methods for similar compounds typically involve:

-

Recrystallization from appropriate solvent systems (e.g., ethyl acetate/methanol)

-

Washing with aqueous solutions to remove impurities

For the hydrochloride salt specifically, precipitation from anhydrous solvents following addition of HCl in ether is a common approach.

Research Challenges and Future Directions

Synthesis Optimization

Developing efficient synthetic routes for 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride remains a challenge. Future research might focus on:

-

Developing more efficient protection/deprotection strategies

-

Exploring catalytic approaches to key transformations

-

Implementing green chemistry principles to reduce waste and environmental impact

Biological Evaluation

Comprehensive biological evaluation would be essential to establish the compound's actual profile:

-

Receptor binding assays to determine affinity for β3 adrenergic receptors and other potential targets

-

In vitro functional assays to assess agonist/antagonist properties

-

Cell-based studies to evaluate effects on relevant signaling pathways

-

If warranted, in vivo studies to assess pharmacokinetics and efficacy in disease models

Structural Modifications

Future research might explore structural modifications to enhance properties:

-

Altering substituents on the piperidine ring

-

Modifying the imidazolidin-2-one ring system

-

Exploring alternative salt forms beyond the hydrochloride

-

Investigating stereochemical aspects if applicable

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume